molecular formula C9H10BrLiO2S B6212831 lithium(1+) 3-bromo-5-(propan-2-yl)benzene-1-sulfinate CAS No. 2731014-10-9

lithium(1+) 3-bromo-5-(propan-2-yl)benzene-1-sulfinate

Cat. No.: B6212831
CAS No.: 2731014-10-9
M. Wt: 269.1
InChI Key:
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Description

Lithium(1+) 3-bromo-5-(propan-2-yl)benzene-1-sulfinate is a chemical compound with a complex structure that includes a lithium ion, a bromine atom, and a sulfinate group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 3-bromo-5-(propan-2-yl)benzene-1-sulfinate typically involves the reaction of 3-bromo-5-(propan-2-yl)benzenesulfonyl chloride with lithium hydroxide. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 3-bromo-5-(propan-2-yl)benzene-1-sulfinate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The sulfinate group can be oxidized to sulfonate or reduced to thiol.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Lithium(1+) 3-bromo-5-(propan-2-yl)benzene-1-sulfinate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of lithium(1+) 3-bromo-5-(propan-2-yl)benzene-1-sulfinate involves its interaction with molecular targets such as enzymes or receptors. The sulfinate group can act as a nucleophile, participating in various biochemical reactions. The bromine atom can also influence the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Lithium(1+) 3-bromo-5-(propan-2-yl)benzenesulfonate
  • Lithium(1+) 3-chloro-5-(propan-2-yl)benzene-1-sulfinate
  • Lithium(1+) 3-bromo-5-(methyl)benzene-1-sulfinate

Properties

CAS No.

2731014-10-9

Molecular Formula

C9H10BrLiO2S

Molecular Weight

269.1

Purity

95

Origin of Product

United States

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